![molecular formula C10H7NO3 B1436762 7-Hydroxyquinoline-3-carboxylic acid CAS No. 659730-27-5](/img/structure/B1436762.png)
7-Hydroxyquinoline-3-carboxylic acid
Overview
Description
7-Hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H7NO3 . It is a structure that has been studied for its potential biological activities .
Synthesis Analysis
The synthesis of 7-Hydroxyquinoline-3-carboxylic acid and its derivatives has been reported in various studies . For example, one study discussed the inhibitory activities of a set of nine 7-substituted-4-hydroxyquinoline-3-carboxylic acids against three dehydrogenase enzymes and one whole cell system .Molecular Structure Analysis
The molecular structure of 7-Hydroxyquinoline-3-carboxylic acid consists of a pyridine ring fused to a benzene ring, with a hydroxyl group attached to position 7 and a carboxylic acid group at position 3 .Chemical Reactions Analysis
The chemical reactions involving 7-Hydroxyquinoline-3-carboxylic acid have been studied in the context of its inhibitory activities against certain enzymes . Further studies are needed to fully understand the range of chemical reactions this compound can participate in.Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Hydroxyquinoline-3-carboxylic acid have been reported in various sources . For example, it has been reported that this compound has a molecular weight of 189.17 .Scientific Research Applications
Inhibition of Cellular Respiration
7-Hydroxyquinoline-3-carboxylic acid derivatives have been explored for their ability to inhibit cellular respiration. Shah and Coats (1977) designed and synthesized fifteen 7-substituted 4-hydroxyquinoline-3-carboxylic acids, evaluating their potential to inhibit the respiration of Ehrlich ascites cells and to target malate dehydrogenase, an intracellular enzyme. They found that inhibition of ascites cell respiration correlated linearly with the physicochemical substituent parameter pi (Shah & Coats, 1977).
Photolabile Protecting Group for Carboxylic Acids
Fedoryak and Dore (2002) described the synthesis and photochemistry of a photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ). This group showed higher single photon quantum efficiency than other esters, making it useful for in vivo studies due to its sensitivity to multiphoton-induced photolysis (Fedoryak & Dore, 2002).
Electrochemistry and Spectroelectrochemistry
A study conducted by Sokolová et al. (2015) on the oxidation mechanism of hydroxyquinoline carboxylic acids, including 8-hydroxyquinoline-7-carboxylic acid, revealed insights into their electrochemical behavior. The research indicated that the nitrogen atom in the heterocycle of hydroxyquinolines is protonated during oxidation, which is crucial for their electron transfer efficiency in biosystems (Sokolová et al., 2015).
Intramolecular Proton Relay System
Tang et al. (2011) studied 7-hydroxyquinoline-8-carboxylic acid, which undergoes an excited-state intramolecular double proton transfer. This process results in a quinolinone-like tautomer emission, indicating an intrinsic proton relay system within the molecule (Tang et al., 2011).
Antioxidative or Prooxidative Effects
A study by Liu et al. (2002) examined the relationship between the structure of 4-hydroxyquinoline derivatives, including 7-hydroxyquinoline-3-carboxylic acid, and their antioxidative or prooxidative effects. This research highlighted the significance of the molecular structure and distributive status in determining these effects (Liu et al., 2002).
Future Directions
The future research directions for 7-Hydroxyquinoline-3-carboxylic acid could involve further exploration of its synthesis, biological activities, and potential therapeutic applications . For example, one review highlighted the potential of 8-Hydroxyquinoline derivatives, which include 7-Hydroxyquinoline-3-carboxylic acid, in the development of drugs against numerous diseases including cancer .
properties
IUPAC Name |
7-hydroxyquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-2-1-6-3-7(10(13)14)5-11-9(6)4-8/h1-5,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVSBXGQVAGYJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00631111 | |
Record name | 7-Oxo-1,7-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxyquinoline-3-carboxylic acid | |
CAS RN |
659730-27-5 | |
Record name | 7-Oxo-1,7-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00631111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-hydroxyquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research mentions that αCHCA might rearrange into HQA in the gas phase. Why is this significant in the context of MALDI mass spectrometry?
A: MALDI, or Matrix-Assisted Laser Desorption/Ionization, relies on the properties of a matrix compound to facilitate the ionization of analyte molecules. The study you cited found that αCHCA, a commonly used MALDI matrix, may undergo a gas-phase rearrangement into HQA, a more thermodynamically stable isomer with a higher gas-phase basicity (GB) []. This is significant because:
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